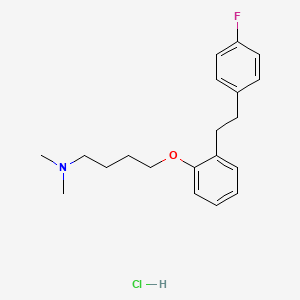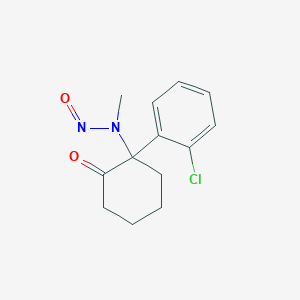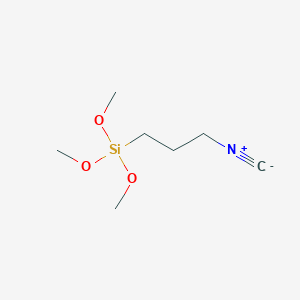
(3-Isocyanopropyl)trimethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Isocyanopropyl)trimethoxysilane is an organosilicon compound with the molecular formula C7H15NO4Si. It is a versatile chemical used in various industrial and scientific applications due to its unique properties, including its ability to form strong bonds with both organic and inorganic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (3-Isocyanopropyl)trimethoxysilane typically involves the reaction of 3-(trimethoxysilyl)propylamine with phosgene or other isocyanate sources. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs a continuous process involving the use of a rectification column and a series of condensation steps. This method ensures efficient separation and purification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Isocyanopropyl)trimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and methanol.
Condensation: Forms siloxane bonds with other silanes.
Addition: Reacts with compounds containing active hydrogen atoms, such as alcohols and amines
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, and amines. Reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound include silanols, siloxanes, and urethanes. These products are valuable in various applications, such as adhesives, coatings, and sealants .
Applications De Recherche Scientifique
(3-Isocyanopropyl)trimethoxysilane is widely used in scientific research due to its ability to modify surfaces and enhance material properties. Some key applications include:
Chemistry: Used as a coupling agent to improve adhesion between organic and inorganic materials.
Biology: Employed in the functionalization of biomolecules and surfaces for biosensor development.
Medicine: Utilized in the synthesis of biocompatible materials for medical devices and drug delivery systems.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of (3-Isocyanopropyl)trimethoxysilane involves the formation of strong covalent bonds with both organic and inorganic substrates. The isocyanate group reacts with active hydrogen atoms, while the trimethoxysilane group undergoes hydrolysis and condensation to form siloxane bonds. This dual reactivity allows for the creation of robust, hybrid materials with enhanced properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Isocyanatopropyl)triethoxysilane: Similar structure but with ethoxy groups instead of methoxy groups.
Trimethoxysilylpropyl methacrylate: Contains a methacrylate group instead of an isocyanate group.
Uniqueness
(3-Isocyanopropyl)trimethoxysilane is unique due to its combination of isocyanate and trimethoxysilane functionalities. This allows it to participate in a wide range of chemical reactions and form strong bonds with diverse substrates, making it highly versatile for various applications .
Propriétés
Formule moléculaire |
C7H15NO3Si |
|---|---|
Poids moléculaire |
189.28 g/mol |
Nom IUPAC |
3-isocyanopropyl(trimethoxy)silane |
InChI |
InChI=1S/C7H15NO3Si/c1-8-6-5-7-12(9-2,10-3)11-4/h5-7H2,2-4H3 |
Clé InChI |
BIGOJJYDFLNSGB-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCC[N+]#[C-])(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



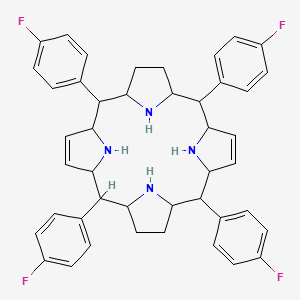
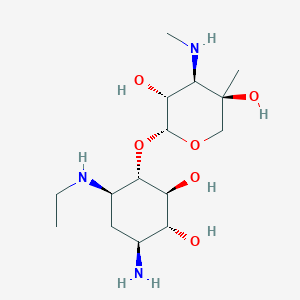

![O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-b-D-2'-deoxyribofuranosyl]guanine](/img/structure/B13412651.png)
![2-Propenoic acid, 2-[methyl[(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13412663.png)
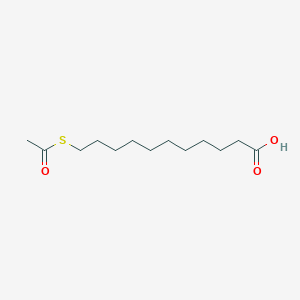
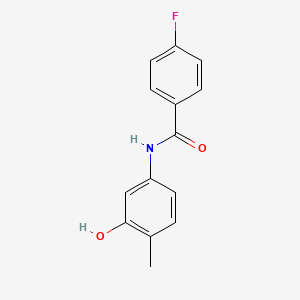

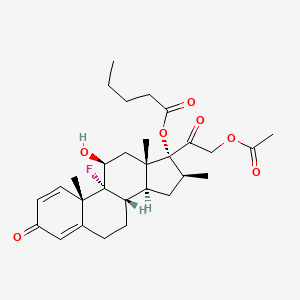
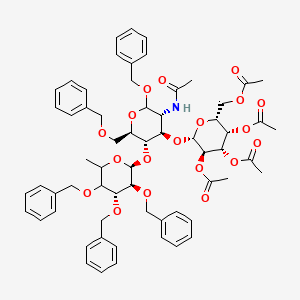
![Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-](/img/structure/B13412715.png)
